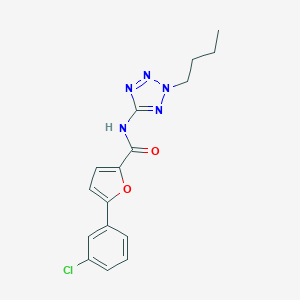
N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide, also known as BCF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCF is a heterocyclic compound that contains a tetrazole ring, a furan ring, and a carboxamide group. The synthesis of BCF involves several steps, and it has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Additionally, N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide is its potential as a drug candidate for the treatment of various diseases. N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has been found to have anti-inflammatory and analgesic effects, as well as the potential to inhibit the growth of cancer cells. However, one of the limitations of N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For research include the further investigation of its potential as a drug candidate, the development of new methods to improve its solubility and bioavailability, and the investigation of its antioxidant properties.
Synthesemethoden
The synthesis of N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide involves several steps, starting from the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This is then reacted with furan-2-carboxamide to form 3-chlorophenylfuran-2-carboxamide. The final step involves the reaction of 3-chlorophenylfuran-2-carboxamide with sodium azide and butylamine to form N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has been found to have potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has been studied for its anti-inflammatory and analgesic effects. N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide has also been studied for its potential as a drug candidate for the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C16H16ClN5O2 |
|---|---|
Molekulargewicht |
345.78 g/mol |
IUPAC-Name |
N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H16ClN5O2/c1-2-3-9-22-20-16(19-21-22)18-15(23)14-8-7-13(24-14)11-5-4-6-12(17)10-11/h4-8,10H,2-3,9H2,1H3,(H,18,20,23) |
InChI-Schlüssel |
XELOWJGIMDYSFV-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B283160.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283164.png)
![(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile](/img/structure/B283165.png)
![2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283167.png)
![2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283172.png)
![4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283176.png)
![2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)
![2-(3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283178.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
![2-{5-chloro-2-ethoxy-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283183.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283185.png)